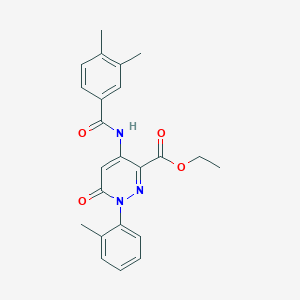![molecular formula C16H14N2O2 B6483146 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-31-4](/img/structure/B6483146.png)
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Chemical Reactions Analysis
While specific chemical reactions involving 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide were not found in the retrieved papers, it’s worth noting that fused pyridine derivatives have been studied for their various bioactivities .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Furo[3,2-b]pyridine derivatives, including the compound , exhibit antiproliferative activity against several cancer cell lines . Researchers have explored their potential as anticancer drugs, making them a promising area of study.
Antioxidant Effects
Compounds containing the furo[3,2-b]pyridine scaffold have demonstrated antioxidant effects . Understanding their mechanisms of action and potential therapeutic applications could contribute to the field of oxidative stress management.
Inverse Agonists of Cannabinoid Receptors
Interestingly, this compound acts as an inverse agonist of the cannabinoid receptor CB1R . Investigating its interactions with CB1R may provide insights into novel therapeutic approaches related to the endocannabinoid system.
Kinase Inhibitors
Furo[3,2-b]pyridine derivatives have been identified as a privileged scaffold for highly selective kinase inhibitors. Specifically, they target cdc-like kinases (CLKs) and modulate the Hedgehog signaling pathway . These findings open avenues for drug development in cancer and other diseases involving kinase dysregulation.
Antimicrobial Activity
Novel pyridine derivatives, including those with a furo[3,2-b]pyridine core, have been designed and tested as antimicrobial agents . Investigating their efficacy against specific pathogens could lead to new antimicrobial therapies.
Other Bioactivities
Beyond the mentioned applications, furo[3,2-b]pyridine derivatives may have additional bioactivities, such as antihypertensive effects and anti-inflammatory properties . Further research is needed to explore these aspects comprehensively.
Zukünftige Richtungen
Given the increasing interest in fused pyridine derivatives in drug design and medicinal chemistry , future research could focus on the synthesis, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide. This could potentially lead to the development of new drugs with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds, such as furo[2,3-b]pyridines, exhibit antiproliferative activity against a number of cancer cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit cell proliferation.
Biochemical Pathways
Similar compounds, such as furo[2,3-b]pyridines, have been found to exhibit antiproliferative and antitumor activity , suggesting that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds, such as furo[2,3-b]pyridines, have been found to exhibit antiproliferative and antitumor activity , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)18-16(19)15-9-13-14(20-15)8-5-11(2)17-13/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNXRBUEFFRECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(p-tolyl)furo[3,2-b]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B6483064.png)
![4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483066.png)
![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6483077.png)
![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6483078.png)
![N-(3-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6483085.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6483091.png)
![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide](/img/structure/B6483092.png)




![N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6483120.png)
![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)
![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)